molecular formula C7H5Cl2NO3 B8328930 2,6-Dichloro-4-methoxynicotinic Acid

2,6-Dichloro-4-methoxynicotinic Acid

Cat. No. B8328930
M. Wt: 222.02 g/mol
InChI Key: YIGOLVQFXHCEIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Dichloro-4-methoxynicotinic Acid is a useful research compound. Its molecular formula is C7H5Cl2NO3 and its molecular weight is 222.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,6-Dichloro-4-methoxynicotinic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Dichloro-4-methoxynicotinic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C7H5Cl2NO3

Molecular Weight

222.02 g/mol

IUPAC Name

2,6-dichloro-4-methoxypyridine-3-carboxylic acid

InChI

InChI=1S/C7H5Cl2NO3/c1-13-3-2-4(8)10-6(9)5(3)7(11)12/h2H,1H3,(H,11,12)

InChI Key

YIGOLVQFXHCEIN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC(=C1C(=O)O)Cl)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 4.0 g (22.5 mmol) 2,6-dichloro-4-methoxy-pyridine in THF (20 ml) was added 10.0 ml (2.47 M in hexane, 24.7 mmol) n-butyllithium at −78° C. After stirring for 1 h at −78° C. excess dry ice was added and the mixture was allowed to warm to RT. Then the mixture was acidified with 6N aqueous hydrochlorid acid to pH 3-4 followed by extraction with EtOAc. The organic layer was dried over Na2SO4 and concentrated in vacuo. Purification of the residue by CC (hexane/EtOAc 4:1) provided 3.5 g (15.8 mmol, 70%) 2,6-dichloro-4-methoxy-pyridine-3-carboxylic acid.
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4 g
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10 mL
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20 mL
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Synthesis routes and methods II

Procedure details

To a solution of diisopropylamine (1.83 mL) in tetrahydrofuran (40 mL) was added n-butyllithium (2.64 mol/L n-hexane solution, 4.52 mL) at −78° C., and the mixture was stirred at the same temperature for 5 minutes. To the reaction mixture was added a solution of 2,6-dichloro-4-methoxypyridine (1.93 g) in tetrahydrofuran (10 mL) in a dropwise manner, and the mixture was stirred at the same temperature for 30 minutes. To the reaction mixture was added dry ice (5 g), and the mixture was stirred at the same temperature for 30 minutes. To the reaction mixture were added a saturated aqueous ammonium chloride solution and 2 mol/L hydrochloric acid, and the resulting mixture was extracted with ethyl acetate. The extract was washed with brine, and dried over anhydrous magnesium sulfate. The solvent was removed under reduced pressure, and the residue was purified by column chromatography on silica gel (eluent: ethyl acetate) to give the title compound (1.2 g).
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1.83 mL
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4.52 mL
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40 mL
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1.93 g
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reactant
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10 mL
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5 g
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